molecular formula C17H22N2O4S B2898718 1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2097941-32-5

1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2898718
CAS No.: 2097941-32-5
M. Wt: 350.43
InChI Key: VCEPJOCEXZJXGI-XBXARRHUSA-N
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Description

1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
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Biological Activity

1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : 321.39 g/mol

This compound features a pyrrolidine ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, research has shown that certain 5-oxopyrrolidine derivatives have significant activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenActivity LevelReference
Staphylococcus aureusHigh
Klebsiella pneumoniaeModerate
Acinetobacter baumanniiHigh
Pseudomonas aeruginosaModerate

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using human lung adenocarcinoma (A549) cell lines indicated that the compound exhibits cytotoxic effects, reducing cell viability significantly. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, leading to cell cycle arrest .

Table 2: Cytotoxic Effects on A549 Cells

CompoundViability (%)Reference
1-(3,4-dimethylphenyl)...66
Cisplatin50Standard

Case Studies

  • Case Study on Antimicrobial Resistance : A study investigated the effectiveness of the compound against Acinetobacter baumannii, a notorious pathogen known for its resistance to multiple antibiotics. The results showed that the compound could effectively inhibit growth at sub-inhibitory concentrations, suggesting potential for further development into a therapeutic agent against resistant strains .
  • Case Study on Lung Cancer : In another study focusing on lung cancer treatments, the compound was tested alongside traditional chemotherapeutics. Results indicated that it could enhance the efficacy of standard treatments while exhibiting lower toxicity towards non-cancerous cells, marking it as a promising candidate for combination therapies in lung cancer treatment .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-12-5-6-15(9-13(12)2)19-11-14(10-16(19)20)17(21)18-7-4-8-24(3,22)23/h4-6,8-9,14H,7,10-11H2,1-3H3,(H,18,21)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEPJOCEXZJXGI-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC=CS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC/C=C/S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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